2,3-dihydro-1H-indene-2-carbonyl chloride
Overview
Description
2,3-dihydro-1H-indene-2-carbonyl chloride, also known as Indan-2-carbonyl chloride, is a chemical compound with the molecular formula C10H9ClO . It has a molecular weight of 180.63 . This compound is involved in the discovery of a class of potent N-pyrimidyl amide-based p38a MAP kinase inhibitors .
Molecular Structure Analysis
The molecular structure of this compound consists of a six-membered benzene ring fused with a five-membered ring, with a carbonyl chloride group attached . The exact 3D structure is not provided in the search results.Scientific Research Applications
Synthesis Techniques
- The synthesis of dibenzyl-(1S*,2S*)-2,3-dihydro-1H-indene-1,2-dicarboxylate through bis-alkoxycarbonylation reactions, using 1H-indene, benzyl alcohol, and carbon monoxide, demonstrates the potential of 2,3-dihydro-1H-indene derivatives in organic synthesis (Olivieri et al., 2023).
- A method for creating 2-methylene-3-substituted-2,3-dihydro-1H-inden-1-ones and 2-benzylidene-2,3-dihydro-1H-inden-1-ones via palladium-catalyzed cyclocarbonylation of arynes highlights the versatility of 2,3-dihydro-1H-indene compounds in palladium-catalyzed reactions (Pi et al., 2010).
Chemical Properties and Applications
- Research into the molecular structure and vibrational study of 2,3-dihydro-1H-indene and its derivatives using density functional theory calculations indicates their potential as petrochemical compounds and anticoagulants (Prasad et al., 2010).
- The study of indene derivatives via electrophilic cyclization explores their use in creating 3-iodo-1H-indene derivatives, which are significant in various chemical reactions (Khan & Wirth, 2009).
Industrial and Material Science Applications
- In the field of materials science, the development of a new thieno[3,4‐b]thiophene‐based small‐molecule electron acceptor using an indenoindene core for high-performance organic photovoltaics showcases the utility of indene derivatives in advanced material applications (Xu et al., 2017).
- The anti-corrosive behavior of 2,3-dihydro-1H-indene derivatives on mild steel in hydrochloric acid solution, as studied through various methods including electrochemical measurements, highlights their potential application in corrosion inhibition (Saady et al., 2018).
Properties
IUPAC Name |
2,3-dihydro-1H-indene-2-carbonyl chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClO/c11-10(12)9-5-7-3-1-2-4-8(7)6-9/h1-4,9H,5-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FONLDTYQLFYTOM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC2=CC=CC=C21)C(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80612226 | |
Record name | 2,3-Dihydro-1H-indene-2-carbonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80612226 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.63 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
54672-55-8 | |
Record name | 2,3-Dihydro-1H-indene-2-carbonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80612226 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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